N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS/c17-11-7-5-10(6-8-11)14-9-22-16(19-14)20-15(21)12-3-1-2-4-13(12)18/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIZOAPKXMCMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide typically involves the reaction of 4-(4-chlorophenyl)thiazol-2-amine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it can disrupt the biosynthesis of essential bacterial lipids, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-acetamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl]-1H-1,2,4-triazole
Uniqueness
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide is unique due to the presence of both a thiazole ring and a fluorobenzamide moiety. This combination enhances its biological activity and specificity compared to other similar compounds. The fluorine atom can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach its molecular targets .
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C13H9ClFNO
- IUPAC Name : this compound
The structural features of this compound suggest potential interactions with biological macromolecules, which may underlie its pharmacological effects.
This compound exhibits various biological activities that may involve different mechanisms:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in cellular processes. For instance, studies have shown that thiazole derivatives can inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism and DNA synthesis .
- Antimicrobial Activity : Compounds with thiazole moieties have been reported to possess antimicrobial properties. The presence of the chlorophenyl group may enhance these effects by increasing lipophilicity, allowing better membrane penetration.
- Cancer Therapeutics : Some studies indicate that benzamide derivatives can act as inhibitors for various kinases involved in cancer progression. The thiazole ring may contribute to binding affinity and selectivity towards specific cancer-related targets .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of related benzamide derivatives highlighted the potency of compounds containing thiazole rings against Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for several derivatives were reported, indicating significant activity against resistant strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 25 | M. tuberculosis |
| Compound B | 10 | M. avium |
| This compound | 15 | M. smegmatis |
Case Studies
- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The IC50 values ranged from 5 to 20 µM depending on the cell line tested, suggesting a dose-dependent response .
- Kinase Inhibition : A series of experiments conducted on RET kinase showed that derivatives similar to this compound exhibited moderate to high inhibition rates in ELISA-based assays. This suggests potential applications in targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
